molecular formula C20H20FN3O4 B12641905 1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one CAS No. 954385-50-3

1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one

Cat. No.: B12641905
CAS No.: 954385-50-3
M. Wt: 385.4 g/mol
InChI Key: ZGURKMVETSEIKY-UHFFFAOYSA-N
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Description

1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzyl bromide with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions involving triazole formation, hydroxylation, and methoxypropan-2-yl substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The furan and triazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

CAS No.

954385-50-3

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1,2,4-triazol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C20H20FN3O4/c1-20(2,27-3)24-12-22-19(23-24)17(26)11-16(25)18-9-8-15(28-18)10-13-4-6-14(21)7-5-13/h4-9,11-12,26H,10H2,1-3H3

InChI Key

ZGURKMVETSEIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N1C=NC(=N1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O)OC

Origin of Product

United States

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